molecular formula C13H18 B6289620 Hept-6-enylbenzene CAS No. 1588-78-9

Hept-6-enylbenzene

Cat. No.: B6289620
CAS No.: 1588-78-9
M. Wt: 174.28 g/mol
InChI Key: SAOCHKRLOYGISG-UHFFFAOYSA-N
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Description

Hept-6-enylbenzene, also known as 1-phenylhept-6-ene, is an organic compound with the molecular formula C13H18. It is characterized by a benzene ring attached to a heptene chain. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-enylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of phenylhept-6-yne. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hept-6-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine, N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound.

    Substitution: Benzylic halides such as this compound bromide.

Scientific Research Applications

Hept-6-enylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and effects on cell function.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of hept-6-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on cell membranes, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate the activity of enzymes and transcription factors .

Comparison with Similar Compounds

Hept-6-enylbenzene can be compared with other similar compounds, such as:

    Phenylheptane: Lacks the double bond present in this compound, resulting in different chemical reactivity.

    This compound oxide: An oxidized form of this compound with distinct chemical properties.

    This compound bromide: A substituted derivative with different reactivity and applications

This compound stands out due to its unique combination of a benzene ring and a heptene chain, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

hept-6-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCHKRLOYGISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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